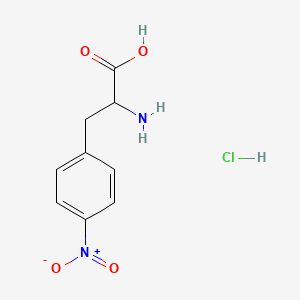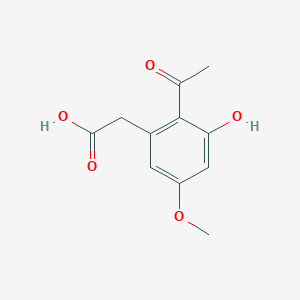
2-Cyclopenten-1-one, 2,3,4-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2,3,4-triphenyl- is an organic compound with the molecular formula C23H18O It is a derivative of cyclopentenone, featuring three phenyl groups attached to the cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopenten-1-one, 2,3,4-triphenyl- typically involves the reaction of cyclopentenone with phenyl-substituted reagents under specific conditions. One common method is the Friedel-Crafts acylation reaction, where cyclopentenone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods: Industrial production of 2-Cyclopenten-1-one, 2,3,4-triphenyl- may involve large-scale Friedel-Crafts acylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopenten-1-one, 2,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the cyclopentenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce phenyl-substituted alcohols.
Scientific Research Applications
2-Cyclopenten-1-one, 2,3,4-triphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2,3,4-triphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site, preventing substrate access. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Cyclopentenone: A simpler analog with a single cyclopentenone ring.
2-Cyclopenten-1-one, 2,3,4-trimethyl-: A derivative with methyl groups instead of phenyl groups.
4-Hydroxy-2,3,4-triphenyl-2-cyclopenten-1-one: A hydroxylated derivative with additional functional groups.
Uniqueness: 2-Cyclopenten-1-one, 2,3,4-triphenyl- is unique due to the presence of three phenyl groups, which impart distinct chemical and physical properties. These phenyl groups enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
4970-80-3 |
|---|---|
Molecular Formula |
C23H18O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,3,4-triphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C23H18O/c24-21-16-20(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(21)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
WDSHVJFXENTSBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12041895.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041907.png)


![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)

![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
![[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12041929.png)
![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041930.png)
![Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B12041943.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12041956.png)
![2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12041959.png)
